PCEEA was first identified in research focusing on new psychoactive substances. Its classification falls under the category of psychoactive substances, specifically as a designer drug. The compound is related to N-(1-phenylcyclohexyl)-2-methoxyethanamine (PCMEA), with both compounds exhibiting similar metabolic profiles. The chemical structure of PCEEA suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, although specific pharmacological effects remain under investigation .
The synthesis of N-(1-phenylcyclohexyl)-2-ethoxyethanamine typically involves several key steps:
The synthesis can be performed under controlled laboratory conditions, ensuring that parameters such as temperature, reaction time, and solvent choice are optimized for yield and purity .
The molecular formula of PCEEA is C17H25N, and its structure features a phenyl group attached to a cyclohexane ring, which is further connected to an ethoxy group. The key structural characteristics include:
The three-dimensional conformation of PCEEA can significantly affect its interaction with biological targets, making computational modeling a useful tool for predicting its behavior in biological systems .
PCEEA undergoes several chemical reactions that are critical for its metabolism:
These metabolic pathways are primarily mediated by cytochrome P450 enzymes in the liver, which play a crucial role in drug metabolism .
PCEEA exhibits several notable physical and chemical properties:
These properties influence how PCEEA behaves in biological systems and its potential for therapeutic use or abuse .
PCEEA's primary applications are currently centered around research in pharmacology and toxicology:
As research continues, further applications may emerge depending on the findings related to its safety profile and efficacy .
Arylcyclohexylamines are a structurally diverse class of synthetic compounds characterized by a cyclohexylamine core linked to an aromatic ring (typically phenyl) and a tertiary amine group. Initially investigated for therapeutic potential (e.g., PCP as an anesthetic), their psychoactive properties led to widespread non-medical use. PCEEA (Phenylcyclohexyl Ethoxyethylamine) exemplifies a designer modification within this class, distinguished by its N-ethoxyethylamine substituent. Emerging in illicit markets as a structural analog of phencyclidine (PCP), it represents efforts to circumvent drug regulations while retaining dissociative or stimulant effects. This profile details PCEEA’s historical context, structural taxonomy, and surveillance data, excluding pharmacological or safety assessments.
Arylcyclohexylamines originated from pharmaceutical research in the 1950s–60s, with PCP (Phenylcyclohexyl Piperidine) and ketamine developed as anesthetics [2] [6]. By the 1970s, PCP’s recreational misuse highlighted its psychoactive properties, prompting regulatory restrictions. Clandestine chemists subsequently engineered structural analogs to mimic effects while avoiding legal controls. Key phases include:
Designer drug markets prioritize structural flexibility, leveraging minor modifications (e.g., swapping piperidine for ethoxyethylamine) to create legally distinct entities. PCEEA typifies this trend, reflecting a shift toward polar N-substituents intended to alter bioavailability or metabolism [2].
PCEEA’s molecular structure comprises three moieties:
Vs. PCE (Eticyclidine): Substitutes ethylamine with ethoxyethylamine.
Structural Implications:
Table 1: Structural Comparison of PCEEA with Key Arylcyclohexylamines
Compound | Aryl Group | N-Substituent | Cyclohexyl Modification | CAS# |
---|---|---|---|---|
PCEEA | Phenyl | Ethoxyethylamino | None | 1072895-05-6 |
PCP | Phenyl | Piperidine | None | 77-10-1 |
PCE (Eticyclidine) | Phenyl | Ethylamino | None | 2201-15-2 |
3-MeO-PCE | 3-Methoxyphenyl | Ethylamino | None | 1364933-80-1 |
PCEEA’s detection exemplifies challenges in monitoring novel psychoactive substances (NPS). Key surveillance mechanisms include:
Wastewater-Based Epidemiology (WBE)
Forensic Seizures
Analytical Challenges
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: